molecular formula C14H11FO3 B023003 3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid CAS No. 106291-25-2

3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid

Cat. No. B023003
M. Wt: 246.23 g/mol
InChI Key: FEZSDEWFHLIIFF-UHFFFAOYSA-N
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Patent
US04911862

Procedure details

The resulting 4-acetyl-3'-fluoro-4'-methoxybiphenyl (7.2 g) was dissolved in 300 ml of dioxane, and 360 ml of a solution of sodium hypobromite (prepared from 75 g of sodium hydroxide and 78 g of bromine) was added over about 40 minutes at 0° to 5° C., and the mixture was stirred at 30° to 35° C. for 2 hours. The excess of sodium hypobromite was decomposed with a saturated aqueous solution of sodium hydrogen sulfite, and 10% hydrochloric acid was added to adjust the pH of the solution to 3 to 4. The solution was left to stand at 10° C. for 20 hours to permit crystallization. The resulting crystals were filtered to give 7.2 g of 3'-fluoro-4'-methoxybiphenyl-4-carboxylic acid. Recrystallization from isopropyl alcohol gave 6.8 g of the desired product. Yield 94%.
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
360 mL
Type
reactant
Reaction Step Two
Quantity
75 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10]2[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[C:12]([F:18])[CH:11]=2)=[CH:6][CH:5]=1)(=[O:3])C.Br[O-].[Na+].S([O-])(O)=[O:23].[Na+].Cl>O1CCOCC1>[F:18][C:12]1[CH:11]=[C:10]([C:7]2[CH:8]=[CH:9][C:4]([C:1]([OH:3])=[O:23])=[CH:5][CH:6]=2)[CH:15]=[CH:14][C:13]=1[O:16][CH3:17] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
7.2 g
Type
reactant
Smiles
C(C)(=O)C1=CC=C(C=C1)C1=CC(=C(C=C1)OC)F
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
solution
Quantity
360 mL
Type
reactant
Smiles
Name
Quantity
75 g
Type
reactant
Smiles
Br[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(O)[O-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at 30° to 35° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
WAIT
Type
WAIT
Details
The solution was left
WAIT
Type
WAIT
Details
to stand at 10° C. for 20 hours
Duration
20 h
CUSTOM
Type
CUSTOM
Details
crystallization
FILTRATION
Type
FILTRATION
Details
The resulting crystals were filtered

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC=1C=C(C=CC1OC)C1=CC=C(C=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 7.2 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.